7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
Description
Overview of Pyrido[2,3-b]pyrazine (B189457) Heterocycles in Academic Research
Academic research into pyrido[2,3-b]pyrazine heterocycles has revealed their potential across various scientific domains, largely attributable to the fundamental characteristics of their core structure.
The pyrido[2,3-b]pyrazine core is an aromatic, planar heterocyclic system. The presence of three nitrogen atoms within the fused bicyclic structure renders the ring system electron-deficient. atomfair.com This inherent electronic nature is a cornerstone of its chemical reactivity and its utility in various applications. The electron-withdrawing character of the pyrazine (B50134) and pyridine (B92270) nitrogen atoms influences the molecule's frontier molecular orbitals, making the scaffold an excellent electron acceptor. researchgate.net This property is central to its use in materials science, particularly in the design of molecules with specific optoelectronic characteristics. researchgate.net The arrangement of nitrogen atoms also provides multiple sites for potential coordination with metal ions, making it a subject of interest in coordination chemistry. researchgate.net
The structural and electronic features of the pyrido[2,3-b]pyrazine core have enabled its exploration in several distinct research areas. In materials science, these compounds have been investigated for their applications in organic electronics. Their electron-accepting nature makes them ideal building blocks for donor-acceptor (D-A) type molecules used in organic light-emitting diodes (OLEDs). researchgate.netrsc.org By synthetically attaching various electron-donating groups to the pyrido[2,3-b]pyrazine core, researchers can fine-tune the band gap and emission properties, leading to materials that can emit light across the visible spectrum, from blue to red. rsc.org Some derivatives have also shown potential as thermally activated delayed fluorescence (TADF) emitters and in nonlinear optical (NLO) applications. rsc.orgnih.govrsc.org
In medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold is recognized as a "privileged structure," appearing in compounds with a wide range of biological activities. nih.gov These include roles as kinase inhibitors for cancer therapy, dipeptidyl peptidase IV inhibitors for diabetes treatment, and agents targeting Mycobacterium tuberculosis. atomfair.comnih.gov The ability of the scaffold to be readily modified allows for the systematic optimization of biological activity and pharmacokinetic properties.
Contextualization of 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine within the Class
Within the large family of pyrido[2,3-b]pyrazines, halogenated derivatives such as this compound serve a critical role, not typically as final products, but as versatile starting materials for more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 341939-31-9 |
| Molecular Formula | C₇H₂BrCl₂N₃ |
| Molecular Weight | 278.921 g/mol |
| Appearance | Light yellow solid |
The strategic placement of halogen atoms—in this case, one bromine and two chlorine atoms—on the pyrido[2,3-b]pyrazine scaffold is paramount to its function as a synthetic intermediate. Halogens, particularly bromine and chlorine, are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions. atomfair.com The different reactivity of C-Br and C-Cl bonds can potentially allow for selective, sequential reactions, where the more reactive C-Br bond is addressed first, followed by reactions at the C-Cl positions under different conditions. This differential reactivity provides a powerful tool for building molecular complexity in a controlled manner. The presence of these halogens activates the ring for nucleophilic aromatic substitution reactions, further expanding its synthetic utility. atomfair.com
The primary value of this compound lies in its role as a versatile building block for creating libraries of more elaborate pyrido[2,3-b]pyrazine derivatives. atomfair.comnordmann.global Its three halogen atoms serve as handles for introducing a wide range of substituents through well-established and robust chemical transformations.
Modern synthetic organic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Halogenated heterocycles like this compound are ideal substrates for these reactions. For instance, the bromine and chlorine atoms can be substituted with various groups using reactions such as:
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting with boronic acids, introducing aryl or vinyl groups. nih.gov
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by reacting with amines, a crucial transformation in the synthesis of many biologically active compounds. researchgate.net
Sonogashira Coupling: To form carbon-carbon triple bonds by reacting with terminal alkynes.
Stille Coupling: To form new carbon-carbon bonds using organotin reagents.
This capability allows chemists to systematically modify the scaffold at the 2, 3, and 7 positions, attaching different functional groups to explore structure-activity relationships in drug discovery or to tune the electronic properties of materials for optoelectronic applications. atomfair.comresearchgate.net
Table 2: Key Reactions for Derivatization of Halogenated Pyrido[2,3-b]pyrazines
| Reaction Name | Bond Formed | Reactant Type | Purpose |
| Suzuki-Miyaura Coupling | C-C | Organoboron Reagents | Introduction of aryl/vinyl groups |
| Buchwald-Hartwig Amination | C-N | Amines | Synthesis of amino derivatives |
| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes | Introduction of alkynyl groups |
| Nucleophilic Aromatic Substitution | C-O, C-S, C-N | Alcohols, Thiols, Amines | Direct substitution of halogens |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2,3-dichloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-7(11-2-3)13-6(10)5(9)12-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXWPDIAPAYCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(C(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341939-31-9 | |
| Record name | 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Functionalization of the Pyrido 2,3 B Pyrazine Core
Halogen Atom Functionalization at the Bromo and Chloro Positions
The presence of three halogen atoms—one bromine and two chlorine atoms—on the pyrido[2,3-b]pyrazine (B189457) core offers multiple sites for functionalization. The differing reactivity of these halogens allows for selective and sequential reactions, making 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine a valuable building block in synthetic chemistry.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of electronegative chlorine atoms, makes the 2- and 3-positions susceptible to nucleophilic aromatic substitution (SNAr) reactions. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of related chloropyrazines suggests that the chloro groups can be displaced by various nucleophiles. For instance, reactions of 2,3-dichloropyrazine (B116531) with nucleophiles like sodium methoxide (B1231860) or sodium benzyl (B1604629) oxide have been reported to yield the corresponding disubstituted products. rsc.org This indicates that this compound could similarly react with a range of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the C2 and C3 positions. The selectivity of these substitutions would likely be influenced by the reaction conditions and the nature of the nucleophile.
Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromo and chloro substituents on the pyrido[2,3-b]pyrazine ring serve as excellent handles for such transformations.
Palladium-catalyzed cross-coupling reactions have been successfully applied to the pyrido[2,3-b]pyrazine system. Studies on the closely related compound, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, have demonstrated the feasibility of various palladium-catalyzed reactions, including the Suzuki-Miyaura, and Buchwald-Hartwig reactions. researchgate.net This strongly suggests that this compound would also be a suitable substrate for these transformations.
The Suzuki-Miyaura coupling , which forms C-C bonds, would likely proceed selectively at the more reactive C-Br bond. This would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 7-position of the pyrido[2,3-b]pyrazine core. Typical conditions for such reactions involve a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand), a base (such as Na2CO3 or K3PO4), and a suitable solvent system.
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 7-position, leading to the synthesis of various 7-aminopyrido[2,3-b]pyrazine derivatives. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a strong base.
Below is an interactive data table summarizing representative conditions for these palladium-catalyzed reactions on related aryl halides, which can be extrapolated for this compound.
| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol (B145695)/Water | Aryl boronic acids |
| Buchwald-Hartwig | Pd2(dba)3 / BINAP | NaOtBu | Toluene | Primary/Secondary amines |
Deprotonation and Electrophilic Trapping Strategies
While cross-coupling and nucleophilic substitution reactions functionalize the existing halogenated positions, deprotonation followed by reaction with an electrophile offers a route to introduce substituents at other positions on the heterocyclic core. Although not specifically documented for this compound, related pyrido[2,3-b]pyrazine systems have been functionalized through such strategies. This approach would likely target the proton at the C6 position, which is activated by the adjacent nitrogen atom and the bromine at C7. Treatment with a strong base, such as a lithium amide or an organolithium reagent, could generate a carbanion that can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, ketones, or carbon dioxide), leading to the introduction of a new side-chain at this position.
Diversification through Side-Chain Introduction
The functionalization methods described above open up numerous avenues for the diversification of the this compound scaffold. By sequentially applying these reactions, a wide array of derivatives with tailored properties can be synthesized. For example, a Suzuki-Miyaura coupling at the C7-Br bond could be followed by nucleophilic aromatic substitution at the C2 and C3 chloro positions. The introduced side-chains can themselves be further modified, adding another layer of molecular diversity. This strategic functionalization is crucial in the development of new pharmaceutical agents and advanced materials. nordmann.global
Hybrid Compound Formation with Other Heterocyclic Systems
The pyrido[2,3-b]pyrazine nucleus can be effectively coupled with a range of other heterocyclic moieties through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions primarily target the carbon-halogen bonds of the starting material, allowing for the introduction of diverse heterocyclic substituents.
One notable example involves the palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful synthetic tool has been employed to forge a carbon-nitrogen bond between the pyrido[2,3-b]pyrazine core and various nitrogen-containing heterocycles. While specific examples detailing the reaction of this compound are not extensively documented in publicly available literature, the reactivity of the closely related analogue, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, provides significant insights. This analogue has been successfully subjected to Buchwald-Hartwig amination, demonstrating the feasibility of coupling heterocyclic amines at the C7-position of the pyrido[2,3-b]pyrazine ring.
Furthermore, copper-catalyzed C-N bond formation presents another viable route for the synthesis of hybrid heterocyclic compounds. Research on related pyrido[2,3-b]pyrazine derivatives, such as 8-iodopyrido[2,3-b]pyrazine, has shown successful coupling with azoles. This suggests that this compound could similarly react with various azoles, including imidazoles, pyrazoles, and triazoles, to yield the corresponding 7-azolyl-2,3-dichloropyrido[2,3-b]pyrazines. The selective displacement of the bromine atom over the chlorine atoms is anticipated under controlled reaction conditions, owing to the generally higher reactivity of C-Br bonds in such cross-coupling reactions.
The following table summarizes the potential hybrid heterocyclic compounds that could be synthesized from this compound based on established synthetic protocols for related compounds.
| Heterocyclic Partner | Potential Hybrid Product | Synthetic Method |
| Imidazole | 7-(Imidazol-1-yl)-2,3-dichloropyrido[2,3-b]pyrazine | Copper-Catalyzed N-Arylation |
| Pyrazole | 7-(Pyrazol-1-yl)-2,3-dichloropyrido[2,3-b]pyrazine | Copper-Catalyzed N-Arylation |
| 1,2,4-Triazole | 7-(1,2,4-Triazol-1-yl)-2,3-dichloropyrido[2,3-b]pyrazine | Copper-Catalyzed N-Arylation |
| Various Heterocyclic Amines | 7-(Heterocyclyl-amino)-2,3-dichloropyrido[2,3-b]pyrazines | Palladium-Catalyzed Buchwald-Hartwig Amination |
This table is illustrative of potential reactions based on the known reactivity of the pyrido[2,3-b]pyrazine scaffold.
Detailed research into the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be necessary to optimize the synthesis of these and other novel hybrid heterocyclic systems derived from this compound. The exploration of such synthetic pathways holds promise for the discovery of new molecules with unique chemical and physical properties.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For "7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine," both ¹H and ¹³C NMR would be instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to be relatively simple due to the limited number of protons on the aromatic core. The pyridopyrazine ring system has two protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents. The protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region of the spectrum, typical for aromatic protons. The coupling between these protons would provide information about their relative positions.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H NMR | ¹H | δ 8.0 - 9.0 | Doublet, Doublet | Aromatic Protons (H-5, H-6) |
| ¹³C NMR | ¹³C | δ 120 - 160 | Singlet | Aromatic Carbons |
| ¹³C NMR | ¹³C | δ 110 - 130 | Singlet | Carbon-Halogen bonded Carbons |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be characterized by several key absorption bands.
The vibrations of the pyrido[2,3-b]pyrazine (B189457) ring would give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹). Specific vibrational modes of interest include:
C=N and C=C stretching vibrations: These are expected in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic heterocyclic system.
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
C-Cl and C-Br stretching vibrations: The carbon-chlorine and carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 800 and 500 cm⁻¹.
While the exact IR spectrum for this specific compound is not widely published, data from related substituted pyrido[2,3-b]pyrazines can provide an indication of the expected absorption regions. mdpi.com
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic heterocyclic system.
The extended π-system of the pyrido[2,3-b]pyrazine core is responsible for its UV-Vis absorption properties. The presence of halogen substituents and nitrogen heteroatoms can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). In some substituted pyrido[2,3-b]pyrazine systems, intramolecular charge transfer (ICT) transitions have been observed, which are sensitive to solvent polarity. nih.gov
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent Dependence |
|---|---|---|
| π → π* | 250 - 350 | Moderate |
| n → π* | 350 - 450 | Solvent dependent |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For "this compound" (C₇H₂BrCl₂N₃), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This unique isotopic signature provides a high degree of confidence in the elemental composition of the molecule. The monoisotopic mass of the compound is approximately 276.88 g/mol . atomfair.com
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as radicals or hydrogen halides) and fragmentation of the heterocyclic ring. youtube.com The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Isotopic Pattern |
|---|---|---|
| [M]⁺ | ~277, 279, 281, 283 | Complex pattern due to Br and Cl isotopes |
| [M-Cl]⁺ | ~242, 244, 246 | Pattern for one Br and one Cl |
| [M-Br]⁺ | ~198, 200, 202 | Pattern for two Cl |
| [M-Cl-Br]⁺ | ~163, 165 | Pattern for one Cl |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
While the crystal structure of "this compound" itself is not currently available in open-access databases, crystal structures of other substituted pyrido[2,3-b]pyrazines have been reported. researchgate.netnih.gov These studies reveal that the pyrido[2,3-b]pyrazine core is typically planar. The solid-state packing of these molecules is often influenced by intermolecular interactions such as π-π stacking and halogen bonding. A crystallographic study would definitively establish the planarity of the ring system and detail how the molecules arrange themselves in the crystal lattice.
Electrochemical Analysis for Redox Properties
Electrochemical analysis techniques, such as cyclic voltammetry, can be used to investigate the redox properties of "this compound." The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, further enhanced by the presence of electron-withdrawing halogen substituents, suggests that this compound may exhibit interesting electrochemical behavior.
The reduction potential of the compound could be determined, providing insight into its ability to accept electrons. The electrochemical reduction of halogenated aromatic compounds can proceed through various mechanisms, often involving the cleavage of the carbon-halogen bond. researchgate.net Studies on related pyrido[2,3-b]pyrazine-based molecules have shown that their electrochemical properties can be tuned by altering substituents on the ring system. nih.gov This suggests that "this compound" could be a candidate for applications in materials science where specific redox properties are desired.
Theoretical and Computational Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
DFT has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. For a molecule like 7-bromo-2,3-dichloropyrido[2,3-b]pyrazine, DFT calculations would be instrumental in providing insights into its fundamental chemical nature. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost.
The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, which has a rigid fused ring system, the conformational landscape is expected to be relatively simple. The optimization would yield precise bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative as specific literature is unavailable. Actual values would be obtained from DFT calculations.)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Br | 1.89 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C=N (pyrazine) | 1.33 Å |
| Bond Length | C=C (pyridine) | 1.39 Å |
| Bond Angle | C-N-C (pyrazine) | 116° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For related pyrido[2,3-b]pyrazine (B189457) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient pyrazine (B50134) ring.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative as specific literature is unavailable.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
DOS analysis illustrates the distribution of molecular orbitals at different energy levels. A DOS plot provides a visual representation of the HOMO, LUMO, and other orbitals, offering a more comprehensive view of the electronic structure than just the frontier orbitals. This analysis helps in understanding the contributions of different atoms or fragments to the molecular orbitals.
DFT calculations are also employed to predict and interpret various types of spectra. For this compound, this would include vibrational and electronic spectra.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies (infrared and Raman) can aid in the assignment of experimental spectra. The calculated frequencies and intensities correspond to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and ring deformations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible region. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is illustrative as specific literature is unavailable.)
| Spectroscopic Property | Predicted Value |
|---|---|
| Major IR Frequency (C=N stretch) | 1600 cm⁻¹ |
| Major IR Frequency (C-Cl stretch) | 750 cm⁻¹ |
Global Reactivity Parameters (e.g., Band Gap, Hardness, Softness)
Global reactivity parameters are crucial for describing the chemical reactivity and stability of a molecule. These parameters are often derived from the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals is known as the HOMO-LUMO band gap (Egap).
In computational studies on novel synthesized pyrido[2,3-b]pyrazine derivatives, these parameters have been calculated to understand their electronic properties. nih.govrsc.org A smaller band gap generally indicates higher reactivity and easier electronic excitation. From the band gap, other parameters like chemical hardness (η) and softness (S) can be determined. Hardness represents the resistance to change in electron distribution, while softness is the inverse of hardness.
For a series of synthesized pyrido[2,3-b]pyrazine heterocyclic compounds, DFT computations at the B3LYP/6-31G(d,p) level of theory were used to determine these properties. nih.govrsc.org One particular derivative, designated as compound 7 in a study, exhibited a low band gap of 3.444 eV. rsc.org This low band gap correlated with a smaller hardness value (1.722 eV) and a greater softness value (0.290 eV⁻¹), suggesting higher reactivity compared to other derivatives in the same series. rsc.org
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Band Gap | Egap | 3.444 | eV |
| Hardness | η | 1.722 | eV |
| Softness | S | 0.290 | eV⁻¹ |
Note: The data presented is for a related pyrido[2,3-b]pyrazine derivative, not this compound itself, as found in the cited literature. rsc.org
Dipole Moment and Polarizability Calculations
These properties are critical for understanding a molecule's intermolecular interactions and its potential for applications in areas like non-linear optics. nih.gov Theoretical calculations, particularly using DFT methods, have been employed to determine the dipole moment and polarizability of various pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org For one highly responsive derivative, the calculated average polarizability ⟨α⟩ value was found to be 3.90 x 10⁻²³ esu. nih.gov High values for both dipole moment and polarizability can suggest significant potential for non-linear optical applications. nih.govrsc.org
Non-linear Optical (NLO) Property Prediction and Evaluation
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizabilities. Computational methods are widely used to predict the NLO properties of new compounds, providing a cost-effective way to screen candidates for advanced technological applications. nih.gov
First and Second Hyper-polarizabilities (βtot, γ)
The first (βtot) and second (⟨γ⟩) hyperpolarizabilities quantify the second- and third-order NLO responses of a molecule, respectively. Large values of these parameters are desirable for NLO materials. DFT calculations have proven to be a reliable tool for predicting these properties.
For a series of novel pyrido[2,3-b]pyrazine compounds, the first and second hyperpolarizabilities were calculated to evaluate their NLO potential. nih.govrsc.org A standout derivative (referred to as compound 7) demonstrated a remarkable NLO response. nih.gov Its calculated first hyperpolarizability (βtot) was 15.6 x 10⁻³⁰ esu, and its second hyperpolarizability (⟨γ⟩) was 6.63 x 10⁻³⁵ esu. nih.govrsc.org Such high values indicate that pyrido[2,3-b]pyrazine-based compounds can make significant contributions to NLO applications. nih.gov
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Average Polarizability | ⟨α⟩ | 3.90 x 10⁻²³ | esu |
| First Hyperpolarizability | βtot | 15.6 x 10⁻³⁰ | esu |
| Second Hyperpolarizability | ⟨γ⟩ | 6.63 x 10⁻³⁵ | esu |
Note: The data presented is for a related pyrido[2,3-b]pyrazine derivative, not this compound itself, as found in the cited literature. nih.govrsc.org
Structure-NLO Property Relationships
Understanding the relationship between molecular structure and NLO properties is key to designing effective NLO materials. Computational studies on pyrido[2,3-b]pyrazine derivatives have revealed important correlations. A key finding is the inverse relationship between the HOMO-LUMO band gap (Egap) and the NLO response. nih.gov
Molecules with smaller energy gaps are more easily polarized, which translates to larger hyperpolarizability values. nih.gov In the study of pyrido[2,3-b]pyrazine derivatives, the compound with the lowest Egap also exhibited the highest absorption wavelength and the most significant NLO response, including the largest values for βtot and ⟨γ⟩. nih.govrsc.org This demonstrates that tuning the electronic structure to lower the band gap is an effective strategy for enhancing the NLO properties of this class of compounds. The presence of delocalized π-electron systems is a crucial factor contributing to these enhanced nonlinearities. nih.gov
Excited-State Dynamics and Photochemical Mechanisms
The behavior of molecules after absorbing light is governed by their excited-state dynamics and photochemical mechanisms. Understanding these processes is vital for applications in photochemistry, materials science, and photovoltaics. Theoretical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for modeling these complex phenomena.
Time-Dependent Density Functional Theory (TD-DFT) Studies
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronically excited states of molecules. rsc.org It is widely used to calculate properties related to optical absorption and emission spectra, providing insights into the nature of electronic transitions. rsc.org
TD-DFT calculations can determine the energies of excited states, oscillator strengths (which relate to absorption intensity), and the character of the transitions (e.g., HOMO-LUMO transitions). nih.gov This information is fundamental for interpreting experimental spectra and understanding the initial steps of any photochemical process. By mapping the potential energy surfaces of excited states, TD-DFT can help elucidate reaction pathways, identify intermediates, and explain the dynamics of processes like internal conversion and intersystem crossing, which are critical in phenomena such as fluorescence and phosphorescence. nih.govnih.gov While specific TD-DFT studies on this compound were not found, this methodology is the primary approach for investigating the excited-state properties and photochemical mechanisms of such compounds.
Nonadiabatic Molecular Dynamics Simulations (e.g., Proton-Coupled Electron Transfer)
Based on the available scientific literature, there are no specific studies reporting on nonadiabatic molecular dynamics simulations, including proton-coupled electron transfer (PCET) mechanisms, for the compound this compound. While theoretical studies involving Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have been performed on various derivatives of the parent pyrido[2,3-b]pyrazine core to understand their electronic and photophysical properties, specific simulations of nonadiabatic processes for this particular halogenated derivative have not been documented. nih.govnih.govrsc.org
Molecular Docking Studies (Methodological Framework)
Similarly, a thorough review of the literature did not yield any specific molecular docking studies that utilize this compound as the ligand of interest. Although molecular docking is a common computational technique applied to heterocyclic compounds, including pyrazine derivatives, to predict binding affinities and interaction modes with biological targets, no research has been published detailing the methodological framework or findings of such studies specifically for this compound. nih.gov
Therefore, due to the absence of research data in these specific areas for the requested compound, a detailed discussion, including data tables and research findings, cannot be provided.
Advanced Applications in Chemical Science Excluding Prohibited Areas
Materials Science Applications
The pyrido[2,3-b]pyrazine (B189457) scaffold is recognized for its high electron-accepting nature, making it a valuable component in the design of high-performance organic electronic materials. The presence of bromine and chlorine atoms on the 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine molecule provides reactive sites for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, functional molecules. rsc.org
Organic Light-Emitting Diodes (OLEDs) and Display Technologies
The pyrido[2,3-b]pyrazine core is a key component in the development of new fluorescent materials for Organic Light-Emitting Diodes (OLEDs). rsc.org By strategically designing molecules with a donor-acceptor-donor (D-A-D) architecture, where pyrido[2,3-b]pyrazine acts as the acceptor, it is possible to create materials that emit light across the visible spectrum, from blue to red. rsc.orgnih.gov This tunability is crucial for the development of full-color displays. The high thermal stability and excellent semiconducting properties of pyrido[2,3-b]pyrazine-based materials are also advantageous for the longevity and efficiency of OLED devices. nih.gov The this compound molecule serves as a critical starting material for synthesizing these sophisticated D-A-D structured dyes. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters
In the quest for 100% internal quantum efficiency in OLEDs, Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a leading technology. The design of TADF molecules often relies on minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov The pyrido[2,3-b]pyrazine core has been identified as an excellent acceptor for building TADF emitters due to its ability to facilitate a small ΔEST. nih.gov Theoretical and experimental studies on pyrido[2,3-b]pyrazine derivatives have shown that they can achieve very small ΔEST values, in the range of 0.01–0.23 eV, which is ideal for efficient TADF. nih.govrsc.org This makes this compound a valuable precursor for the synthesis of next-generation TADF emitters for highly efficient OLEDs. rsc.orgnih.gov
Organic Semiconductors
The inherent electron-deficient nature of the pyrido[2,3-b]pyrazine system makes it a suitable candidate for the development of n-type or ambipolar organic semiconductors. nih.gov Materials based on this core structure have demonstrated low band gaps and comparable HOMO and LUMO energy levels to those of established ambipolar materials. nih.govrsc.org The ability to modify the this compound structure through reactions like the Buchwald-Hartwig C-N coupling allows for the fine-tuning of its electronic properties, which is essential for its application in organic field-effect transistors (OFETs) and other organic electronic devices. nih.gov
Fluorescent Probes and Dyes
The strong intramolecular charge transfer (ICT) characteristics of D-A-D molecules based on the pyrido[2,3-b]pyrazine acceptor lead to a broad range of emission colors. nih.gov This property is not only useful for OLEDs but also for the development of fluorescent probes and dyes. Some derivatives have been shown to exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. nih.govrsc.org This phenomenon is highly desirable for applications in bio-imaging and chemical sensing. The versatility of this compound as a building block allows for the synthesis of a wide array of such dyes. nih.gov
Electrochemical Sensing Applications
The field of electrochemical biosensing is rapidly advancing, with a continuous need for new materials that can offer high sensitivity and selectivity.
DNA Electrochemical Biosensing
Recent research has highlighted the potential of pyrido[2,3-b]pyrazine derivatives in the development of label-free electrochemical DNA biosensors. nih.gov These sensors operate by detecting changes in electrical properties upon the binding of target DNA to the sensor surface. nih.gov While the specific use of this compound has not been detailed, the synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds for DNA sensing applications has been reported. rsc.orgnih.gov These studies provide a strong indication that this compound could serve as a valuable precursor for creating new materials for sensitive and selective DNA detection, with potential applications in medical diagnostics, environmental monitoring, and forensic science. nih.gov
Detection of Analytes in Environmental Monitoring
The pyrido[2,3-b]pyrazine core, derivable from this compound, serves as a foundational structure for developing sophisticated sensory materials. One key application is in the fabrication of electrochemical biosensors for nucleic acid detection, a technique with potential applications in environmental monitoring for pathogens.
Derivatives of pyrido[2,3-b]pyrazine have been synthesized and investigated for their ability to act as electrochemical DNA sensors. rsc.org These sensors operate on the principle that the compound can interact with DNA, and this interaction can be measured as an electrical signal. The sensitivity and selectivity of these sensors make them promising tools for detecting specific DNA sequences in various samples. rsc.org The development of such sensors involves modifying a conductive electrode with the synthesized pyrido[2,3-b]pyrazine derivative. When a sample containing the target DNA is introduced, hybridization or other interactions at the electrode surface cause a detectable change in the electrochemical response. rsc.org This technology is advantageous due to its potential for high sensitivity, the ability to detect very low concentrations of DNA, and its relatively simple and cost-effective instrumentation compared to other methods. nih.gov
Table 1: Electrochemical Sensing Parameters of a Pyrido[2,3-b]pyrazine Derivative
| Parameter | Value | Significance |
|---|---|---|
| Energy Band Gap (Egap) | 3.444 eV | Lower band gap correlates with higher reactivity and potential for electrochemical activity. rsc.org |
| Hardness (η) | 1.722 eV | Indicates the molecule's resistance to change in its electron distribution. rsc.org |
| Softness (S) | 0.290 eV-1 | A higher softness value suggests greater potential for interaction with other molecules, like DNA. rsc.org |
Data derived from computational studies on a representative pyrido[2,3-b]pyrazine derivative for electrochemical applications. rsc.org
Catalysis (as Ligands or Catalytic Systems)
This compound is a valuable precursor in the synthesis of ligands for catalysis. The nitrogen atoms within the bicyclic core provide excellent coordination sites for metal ions, and the reactive chloro- and bromo-substituents allow for further functionalization. This dual functionality enables the creation of complex catalytic systems.
The compound is frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to synthesize more complex amine derivatives. nih.gov In these reactions, the this compound itself is a substrate, but the resulting products, which feature the pyrido[2,3-b]pyrazine core, can act as ligands for other catalytic processes. atomfair.com
Furthermore, the pyrido[2,3-b]pyrazine moiety can be incorporated into more elaborate ligand structures designed to coordinate with various transition metals. For instance, ligands derived from this scaffold have been used to synthesize Rhenium(I) and Ruthenium(II) complexes. researchgate.netrsc.org These metal complexes are of significant interest for their potential applications in photocatalysis and as components in supramolecular assemblies. The electronic properties of the pyrido[2,3-b]pyrazine ligand can be tuned by modifying the substituents, which in turn influences the catalytic activity and photophysical properties of the resulting metal complex. researchgate.netrsc.org
Photophysical Studies and Opto-electronic Properties
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes it an excellent acceptor unit for the design of donor-acceptor-donor (D-A-D) type molecules with interesting photophysical and opto-electronic properties. nih.govatomfair.com By reacting this compound with various electron-donating amine groups, researchers can synthesize a range of dyes with tunable optical and electronic characteristics. nih.gov
These D-A-D molecules often exhibit intramolecular charge transfer (ICT) transitions, leading to broad absorption and emission spectra. nih.gov The emission colors of these compounds can be systematically tuned across the visible spectrum, from blue to red, by altering the electron-donating strength of the peripheral amine groups. nih.gov This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and other opto-electronic devices. rsc.org Some of these derivatives also display aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which is beneficial for solid-state device applications. nih.gov
Table 2: Photophysical Properties of Representative Pyrido[2,3-b]pyrazine-Based D-A-D Dyes
| Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Band Gap (Eoptg, eV) |
|---|---|---|---|
| Dye 1 | 412 | 486 (Blue) | 2.64 |
| Dye 2 | 485 | 624 (Red) | 2.07 |
| Dye 3 | 450 | 530 (Green) | 2.36 |
Data represents a range of properties observed in different D-A-D molecules with a pyrido[2,3-b]pyrazine acceptor core. nih.govresearchgate.net
Chemical Probes and Research Tools (General Class, Non-Therapeutic)
The rigid, heterocyclic structure of this compound makes it an ideal scaffold for the development of specialized chemical probes and research tools.
Enzyme Inhibitor Design Principles (Abstracted)
The pyrido[2,3-b]pyrazine framework is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors. atomfair.com Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in various diseases. The design of inhibitors often relies on creating molecules that can bind to the ATP-binding site of the kinase.
The pyrido[2,3-b]pyrazine core can act as a bioisostere for the purine (B94841) ring of ATP, allowing it to form key hydrogen bonding interactions within the hinge region of the kinase active site. nih.gov Starting from this compound, chemists can use palladium-catalyzed coupling reactions to introduce various substituents at the 2, 3, and 7 positions. atomfair.comnih.gov This modular synthesis allows for the systematic exploration of structure-activity relationships (SAR).
The design principles involve:
Hinge Binding: Utilizing the nitrogen atoms of the core structure to mimic the hydrogen bonds of adenine.
Selectivity Pockets: Introducing specific chemical groups that can interact with unique amino acid residues in the targeted kinase, thereby achieving selectivity over other kinases.
Solvent Front Exposure: Adding substituents that can extend towards the solvent-exposed region of the active site to improve properties like solubility and cell permeability.
For example, derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov The SAR studies for these compounds reveal how different substituents on the pyrido[2,3-b]pyrazine scaffold affect their potency and selectivity. nih.gov
Corrosion Inhibition Studies
Derivatives of the pyrido[2,3-b]pyrazine structure have been investigated for their potential as corrosion inhibitors for metals like mild steel in acidic environments. cetjournal.it Corrosion is an electrochemical process that causes significant material degradation. Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive action of the acidic medium. rdd.edu.iq
The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and other functional groups in their structure. These features facilitate the adsorption of the molecule onto the metal surface. Pyrazine (B50134) derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. cetjournal.itaidic.it The inhibition efficiency typically increases with the concentration of the inhibitor. aidic.itbiointerfaceresearch.com The adsorption of these compounds on the steel surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. biointerfaceresearch.com
Table 3: Corrosion Inhibition Efficiency of a Pyrazine Derivative on Mild Steel in HCl
| Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) | Inhibition Type |
|---|---|---|
| 250 | 75.2 | Mixed |
| 500 | 82.5 | Mixed |
| 750 | 86.1 | Mixed |
| 1000 | 89.9 | Mixed |
Data based on weight loss measurements for a novel pyrazine derivative in 15% HCl. cetjournal.itaidic.it
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of applications for 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine is intrinsically linked to the development of efficient and selective synthetic methodologies. While multicomponent reactions have shown promise for the synthesis of related pyrido[2,3-b]pyrazine (B189457) derivatives, future research should focus on optimizing these routes for industrial-scale production. nih.gov A significant challenge lies in achieving high yields and minimizing the formation of regioisomeric byproducts, which can be difficult to separate.
Future investigations should explore:
Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to improved yields and purity.
Catalyst development: Designing novel catalysts that can enhance the efficiency and selectivity of the cyclization and halogenation steps is crucial.
Green chemistry approaches: The use of environmentally benign solvents and reagents, along with minimizing waste generation, will be a key consideration for sustainable synthesis.
Exploration of Advanced Functionalization Strategies for Diverse Derivatives
The bromine and chlorine substituents on the this compound core offer multiple avenues for functionalization. The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modifications, enabling the synthesis of a diverse library of derivatives with tailored properties.
Future research in this area should focus on:
Selective Cross-Coupling Reactions: Developing highly selective catalytic systems for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at the C7 (bromo) and C2/C3 (chloro) positions is a primary objective. nih.gov This will allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.
Direct C-H Functionalization: Exploring direct C-H activation methods on the pyridine (B92270) ring would provide a more atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.
Post-Synthetic Modification: Investigating the reactivity of the pyrazine (B50134) nitrogen atoms for quaternization or N-oxide formation could lead to derivatives with altered electronic and photophysical properties.
A significant challenge will be to control the regioselectivity of these reactions, particularly when targeting specific positions on the heterocyclic core.
Deeper Computational Modeling of Reactivity and Photophysical Phenomena
Computational modeling, particularly using Density Functional Theory (DFT), has proven to be a valuable tool for understanding the electronic structure and properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org Future research should leverage more advanced computational methods to provide deeper insights into the reactivity and photophysical phenomena of this compound and its derivatives.
Key areas for future computational studies include:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways of various functionalization reactions will aid in the rational design of more efficient synthetic protocols.
Prediction of Photophysical Properties: Time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra of novel derivatives, guiding the design of new materials for optoelectronic applications. nih.gov
Intersystem Crossing and Non-Radiative Decay Pathways: A deeper understanding of the factors governing the photophysical behavior of these molecules will be critical for designing highly efficient emitters for applications such as organic light-emitting diodes (OLEDs).
The main challenge in this area is the computational cost associated with high-level calculations on large and complex molecules, requiring access to significant computing resources.
Expansion into Novel Material Science Applications
The unique electronic properties of the pyrido[2,3-b]pyrazine core, characterized by its electron-accepting nature, make it an attractive building block for a variety of advanced materials. nih.gov Future research should focus on exploiting the specific functionalities of this compound to create novel materials with tailored properties.
Promising areas of application include:
Organic Electronics: The electron-deficient nature of the pyrido[2,3-b]pyrazine scaffold makes it suitable for use as an electron-transporting or emissive material in OLEDs and organic field-effect transistors (OFETs). nih.govrsc.orgrsc.org
Sensors: The nitrogen atoms in the pyrazine ring can act as binding sites for metal ions or other analytes, making these compounds promising candidates for the development of chemical sensors.
Nonlinear Optics: Pyrido[2,3-b]pyrazine derivatives have shown potential for applications in nonlinear optics due to their large hyperpolarizabilities. nih.govrsc.org
A key challenge will be to establish clear structure-property relationships to enable the rational design of materials with optimized performance for specific applications.
Integration of Pyrido[2,3-b]pyrazine Scaffolds in Hybrid Systems
The incorporation of the this compound scaffold into larger, hybrid molecular systems presents an exciting avenue for future research. By combining this electron-accepting unit with other functional moieties, it is possible to create materials with emergent properties.
Future research directions include:
Donor-Acceptor Copolymers: Polymerization of functionalized this compound derivatives with electron-donating monomers could lead to low bandgap polymers for organic photovoltaic applications.
Hybrid Perovskites: The nitrogen atoms of the pyrido[2,3-b]pyrazine core could potentially coordinate with metal halides, allowing for their integration as organic cations in hybrid perovskite materials for solar cells and light-emitting devices.
Metal-Organic Frameworks (MOFs): The rigid structure and potential coordination sites of functionalized pyrido[2,3-b]pyrazine derivatives make them interesting candidates as organic linkers for the construction of novel MOFs with applications in gas storage and catalysis.
The primary challenge in this area will be the synthetic complexity associated with the preparation and purification of these large and intricate hybrid systems.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine?
The compound is typically synthesized via multi-step halogenation and cross-coupling reactions. For example, bromination using N-bromosuccinimide (NBS) in DMSO at room temperature can introduce the bromo substituent, followed by palladium-catalyzed coupling (e.g., Sonogashira or Suzuki reactions) to modify the pyrido-pyrazine core . Key intermediates like 2,3-dichloropyrido[2,3-b]pyrazine (CAS 25710-18-3) are often used as starting materials, with purity >97% ensured via column chromatography .
Q. How is the structural characterization of this compound validated in academic research?
Researchers rely on a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm the structure. For instance, 7-Bromo-2,3-diphenyl derivatives exhibit distinct NMR signals at δ 9.08 ppm (aromatic protons) and IR absorption bands at ~1570 cm⁻¹ (C-Br stretching) . X-ray crystallography is also used for absolute configuration determination, as demonstrated in palladium complexes with pyrazine ligands .
Q. What purification methods are recommended for isolating high-purity this compound?
Recrystallization from acetone or THF and silica gel chromatography are standard. High-performance liquid chromatography (HPLC) with C18 columns is employed for analytical-grade purity (>99%), particularly for biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of pyrido-pyrazine derivatives?
SAR studies reveal that electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial and anticancer activity. For example, 3-chloro-pyrrolo[2,3-b]pyrazine derivatives show IC₅₀ values <10 µM against multidrug-resistant Staphylococcus aureus due to improved membrane permeability . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .
Q. What experimental strategies address low yields in cross-coupling reactions involving this compound?
Optimization of catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI for Sonogashira reactions) and solvent choice (THF/Et₃N vs. DMF) significantly impacts yields. For example, replacing K₂CO₃ with Cs₂CO₃ in Suzuki-Miyaura couplings improves efficiency from 45% to 72% . Microwave-assisted synthesis at 100°C for 30 minutes can also enhance reaction rates .
Q. How are contradictions in reported biological data resolved?
Discrepancies in IC₅₀ values (e.g., neuroprotective effects in vitro vs. in vivo) are addressed through:
- Dose-response revalidation using standardized cell lines (e.g., SH-SY5Y neurons).
- Pharmacokinetic profiling (e.g., plasma stability assays) to assess bioavailability .
- Comparative studies with structurally analogous compounds (e.g., 6-chloro-1,2,3,4-tetrahydropyrido derivatives) to isolate substituent-specific effects .
Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
